3-Hydroxyflavone

Catalog No.
S561106
CAS No.
577-85-5
M.F
C15H10O3
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyflavone

CAS Number

577-85-5

Product Name

3-Hydroxyflavone

IUPAC Name

3-hydroxy-2-phenylchromen-4-one

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,17H

InChI Key

HVQAJTFOCKOKIN-UHFFFAOYSA-N

Solubility

Soluble in ethanol

Synonyms

3-hydroxy-2-phenyl-4H-1-benzopyran-4-one, 3-hydroxy-2-phenylchromone, 3-hydroxyflavone, flavonol

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O

3-Hydroxyflavone is a synthetic chemical compound belonging to the flavonoid class, specifically categorized as a flavonol. Its molecular formula is C15H10O3, and it serves as a model molecule for studying excited-state intramolecular proton transfer (ESIPT) phenomena, which are essential in understanding various biological and chemical processes. Unlike many natural flavonoids, 3-hydroxyflavone is not found in plants but is synthesized for research purposes. This compound exhibits distinct fluorescence properties, with emissions at approximately 524 nm for the green tautomer and around 400 nm for the blue-violet normal emission, stemming from different ground state populations of the molecule .

As a research tool, 3-hydroxyflavone's mechanism of action involves its ESIPT properties. When excited by light, the molecule's structure undergoes a rearrangement involving a proton transfer []. This property allows scientists to study the polarity and environment within membranes [].

Anti-cancer and anti-metastatic properties:

  • Studies suggest that 3-hydroxyflavone might inhibit the growth and migration of cancer cells. Research on osteosarcoma cell lines shows that 3-hydroxyflavone reduces cell motility and invasiveness, potentially hindering the spread of cancer cells. Additionally, in vivo studies using mice models indicate its ability to decrease tumor growth and metastasis formation.

Antioxidant and neuroprotective potential:

  • 3-Hydroxyflavone exhibits strong antioxidant properties, potentially protecting cells from damage caused by free radicals. Studies suggest it can reduce nicotine-induced oxidative stress in cells []. Furthermore, research explores its potential neuroprotective effects, suggesting it might offer benefits in neurodegenerative diseases [].

Development of fluorescent probes:

  • -Hydroxyflavone possesses fluorescent properties, making it a potential candidate for developing fluorescent imaging probes. These probes can be used to visualize specific targets within cells, aiding in research and diagnostics. Studies suggest that 3-hydroxyflavone derivatives can be modified to enhance their fluorescent properties and target specific cellular components.

Exploration of biotransformation methods:

  • Researchers are exploring the use of microorganisms to convert 3-hydroxyflavone into other beneficial compounds. This process, called biotransformation, can lead to the production of novel derivatives with enhanced biological activities [].
, including:

  • Algar-Flynn-Oyamada Reaction: This oxidative cyclization transforms chalcones into flavonols, including 3-hydroxyflavone.
  • Proton Transfer Reactions: The compound demonstrates ESIPT, where a proton transfer occurs within the molecule upon excitation, leading to unique fluorescence characteristics .
  • Mannich Reaction: This reaction can yield 8-aminomethyl derivatives of flavones, showcasing the versatility of 3-hydroxyflavone in synthetic organic chemistry .

3-Hydroxyflavone exhibits notable biological activities, primarily attributed to its antioxidant properties. It has been shown to scavenge free radicals effectively, which is significant for potential therapeutic applications. The compound's ability to undergo ESIPT enhances its reactivity and interaction with biological membranes, suggesting utility in studying membrane dynamics and protein interactions . Additionally, its derivatives have been evaluated for their antioxidant activities, indicating that modifications to its structure can influence efficacy .

The synthesis of 3-hydroxyflavone can be achieved through several methods:

  • Aldolization Reaction: This method involves the reaction of 2-hydroxyacetophenone with benzaldehyde under basic conditions to form the flavonol skeleton.
  • Algar-Flynn-Oyamada Reaction: As mentioned earlier, this oxidative cyclization of chalcones provides a pathway to synthesize 3-hydroxyflavone efficiently .

These methods highlight the compound's accessibility for research and industrial applications.

3-Hydroxyflavone has diverse applications across various fields:

  • Fluorescent Probes: Due to its unique fluorescence properties, it serves as a probe for studying biological membranes and protein interactions.
  • Antioxidant Research: Its antioxidant capabilities make it a candidate for developing supplements or pharmaceuticals aimed at combating oxidative stress-related diseases.
  • Chemical Synthesis: As a versatile building block in organic synthesis, it is used to create various derivatives with potential biological activities .

Studies on 3-hydroxyflavone have focused on its interactions with biological membranes and proteins. For instance, research has demonstrated that the compound can participate in proton transfer reactions within lipid membranes, influencing membrane stability and function. These interactions are critical for understanding how flavonoids can modulate cellular processes and contribute to health benefits through dietary intake .

3-Hydroxyflavone shares structural similarities with several other flavonoids. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
QuercetinYesFound naturally in many fruits and vegetables; strong antioxidant properties.
KaempferolYesExhibits anti-inflammatory effects; commonly found in leafy greens.
HesperidinYesPrimarily found in citrus fruits; known for cardiovascular benefits.

While these compounds share structural characteristics with 3-hydroxyflavone, each possesses unique biological activities and applications that differentiate them within the flavonoid family.

Physical Description

Pale yellow or yellow solid; [HSDB] Off-white or pale yellow powder; [Alfa Aesar MSDS]
Solid

Color/Form

Yellow needles
Pale yellow needles from alcohol
Violet flourescence in concentrated sulfuric acid

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

238.062994177 g/mol

Monoisotopic Mass

238.062994177 g/mol

Heavy Atom Count

18

LogP

log Kow = 2.62 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

171 to 172 °C
MP: 169.5 °C
170 °C

UNII

ZTG9LSS5QH

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Epidermal growth factor (EGF) has been shown to induce proliferation in cells, however, the role of prostaglandin E(2) (PGE(2)) plays in EGF-induced proliferation in still unclear. EGF and PGE(2) showed proliferation responses in epidermoid carcinoma cell A431 by MTT and [(3)H] thymidine incorporation assay. ... The natural product, 3-OH flavone, showed the most-potent inhibitory activity on EGF-induced proliferation among 9 structurally-related compounds, and suppression of EGF receptor phosphorylation, ERK1/2 phosphorylation, and COX-2/PGE(2) production by 3-OH flavone was identified. PGE(2) addition attenuates the inhibitory activity of 3-OH flavone on EGF-induced proliferation by MTT assay and colony formation by soft agar assay. Additionally, 3-OH flavone also showed more-specific inhibition on EGF- than on fetal bovine serum (FBS)-induced proliferation in A431 cells. Results of /the/ present study provide evidence to demonstrate that PGE(2) is an important downstream molecule in EGF-induced proliferation, and 3-OH flavone, which inhibits PGE(2) production by blocking MAPK cascade, might reserve potential for development as an anti-cancer drug.

Vapor Pressure

2.75X10-9 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

577-85-5

Metabolism Metabolites

It has been reported that flavonoids efficiently protect against peroxynitrite toxicity. Two pharmacophores have been identified in flavonoids, namely the catechol group in ring B and the hydroxyl (OH) group at the 3-position. In this study, this structure-activity relationship was further examined. It was found that catechol (1,2-dihydroxybenzene) is a potent peroxynitrite scavenger, whereas phenol (hydroxybenzene) is not. Of the flavonols tested without a catechol group in ring B, kaempferol (OH groups at positions 3,5,7,4') and galangin (OH groups at positions 3,5,7) are also potent scavengers, whereas apigenin (OH groups at positions 5,7,4') and chrysin (OH groups at positions 5,7) are not. This confirms the importance of the OH group at the 3-position. However, the synthetic flavonol TUM 9761 and 3-hydroxyflavone (OH group only at position 3) are poor scavengers. Based on these results, the structure-activity relationship on the peroxynitrite scavenging activity of flavonols was refined. The catechol in ring B remains important. Also the 3-OH group remains important, but the activity of this pharmacophore is influenced by the substituents at position 5 and at position 7.
3-Hydroxyflavone has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(4-oxo-2-phenylchromen-3-yl)oxyoxane-2-carboxylic acid.

Wikipedia

3-Hydroxyflavone

General Manufacturing Information

4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl-: ACTIVE
A derivative of flavanone. ... Other hydroxy flavones are chrysin, fisetin, and quercetin. Eleven different flavonols are known. Not identical to flavonol.

Interactions

... Male Fischer 344 rats were fed diets supplemented with 0.1% (wt/wt) of /3-hydroxyflavone/ ... and after 2 wk they were treated twice (1 wk apart) with azoxymethane (AOM) (15 mg/kg sc); the dietary treatment continued until sacrifice, 7 wk after the first injection with AOM. ... 3-OH-flavone slightly, although significantly, increased (P < 0.05), the number of ACF per colon (157 +/- 7 and 198 +/- 14 (SE) in control and 3-OH-flavone groups, respectively, n = 10). ...
The suppressive effect of flavonoids on the cytotoxicity of linoleic acid hydroperoxide (LOOH) toward rat phenochromocytoma PC12 cells was examined. The extent of cytotoxicity was shown on the basis of % survival determined by the trypan blue exclusion test. On preincubation of cells with either 3-hydroxyflavone, quercetin, or luteolin prior to LOOH exposure, the cytotoxicity was considerably suppressed. In contrast, on coincubation of cells with either eriodictyol, quercetin, kaempherol, luteolin, or 3-hydroxyflavone and LOOH, it was markedly suppressed. Regardless of incubation conditions, quercetin, 3-hydroxyflavone, and luteolin were thus more effective as protective agents against the cytotoxicity than the other flavonoids. These flavonoids further showed a suppressive effect on coincubation rather than on preincubation. ..

Dates

Modify: 2023-08-15

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